Validated Intermediate for Ritonavir Synthesis – High Purity Yield vs. Alternative Routes
5-Thiazolemethanol is the established intermediate for the synthesis of the second-generation anti-AIDS drug Ritonavir. A 2009 study reported a total yield of 66.2% for the synthesis of 5-thiazolemethanol from 2-chloro-5-chloromethylthiazole [1]. An improved process described in 2011 achieved a total yield of 68.3% with >99% purity (GC peak area normalization) under optimized conditions [2]. In contrast, the synthesis of the close analog 2-methyl-thiazole-5-methanol via LiAlH4 reduction of the corresponding ester has been reported but without demonstration of a viable downstream pharmaceutical application [3].
| Evidence Dimension | Synthetic Yield and Purity in a Validated Pharmaceutical Route |
|---|---|
| Target Compound Data | Total yield 68.3%, purity >99% (GC) |
| Comparator Or Baseline | 2-Methyl-thiazole-5-methanol: synthesis reported but no pharmaceutical utility demonstrated |
| Quantified Difference | The target compound offers a demonstrated, high-yield route to an FDA-approved drug (Ritonavir), whereas the comparator lacks this established utility. |
| Conditions | Multi-step organic synthesis starting from 2-chloro-5-chloromethylthiazole |
Why This Matters
Procurement of 5-Thiazolemethanol directly supports the validated synthetic route to Ritonavir, ensuring consistency and regulatory acceptance in API manufacturing.
- [1] Ye, C., Xiao, H., Yin, Z., Xin, S., Sun, H. (2009). Synthesis of 5-hydroxymethylthiazole. Chemical Reagents, 31(8), 635-637. View Source
- [2] Improvement on synthesis of 5-hydroxymethylthiazole. (2011). CNKI Article ID: CN2011023401. View Source
- [3] US Patent 4227915A. (1980). N-Substituted oxobenzothiazoline and oxobenzoxazoline derivatives and their use as plant growth regulants. View Source
